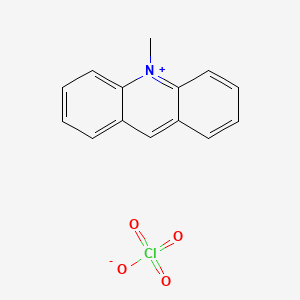

10-Methylacridinium Perchlorate

描述

Significance of Acridinium (B8443388) Ions as Organic Photocatalysts

Acridinium ions have established themselves as a prominent class of organic photocatalysts due to their unique electronic properties. nih.gov Upon irradiation with visible light, they are promoted to an excited state, transforming them into potent single-electron transfer agents. youtube.com This ability to accept or donate an electron allows them to generate highly reactive radical intermediates from a variety of organic substrates, which can then participate in a wide range of chemical reactions. nih.gov

The significance of acridinium ions lies in their capacity to offer a sustainable and metal-free alternative to traditional transition-metal photocatalysts, such as those based on iridium and ruthenium. nih.govacs.org These precious metal catalysts, while effective, are often expensive and raise concerns about environmental impact. Acridinium salts, being purely organic, are generally more cost-effective and environmentally benign. acs.org Furthermore, their photophysical and electrochemical properties can be finely tuned through structural modifications, allowing for the rational design of catalysts for specific applications. rsc.orgacs.org

Historical Context and Evolution of Acridinium-Based Catalysis

The journey of acridinium compounds in chemistry dates back to the discovery of acridine (B1665455) from coal tar. wikipedia.org Initially, their applications were primarily in the realm of dyes and antiseptics. wikipedia.org However, the recognition of their photochemical properties paved the way for their use in more complex synthetic applications.

The evolution of acridinium-based catalysis has been marked by a continuous effort to enhance their stability and catalytic efficiency. Early examples of N-methylacridinium catalysts were found to be susceptible to deactivation through demethylation in the presence of certain nucleophiles. youtube.com This led to the development of N-phenyl versions, which proved to be more robust against dealkylation. youtube.com

A significant breakthrough came with the introduction of bulky substituents at the 9-position of the acridinium core, such as the mesityl group in 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767). researchgate.net This structural modification was crucial in preventing nucleophilic addition to the electrophilic acridinium core, a common deactivation pathway. youtube.com Further refinements have involved the introduction of substituents at other positions on the acridinium ring to further modulate their redox potentials and excited-state lifetimes, leading to a new generation of highly efficient and stable acridinium photocatalysts. youtube.com

Overview of 10-Methylacridinium (B81027) Perchlorate's Role in Photoredox Chemistry

10-Methylacridinium perchlorate, particularly in its 9-mesityl substituted form, has become a workhorse in the field of photoredox chemistry. researchgate.net Its strong oxidizing ability in the excited state makes it an excellent catalyst for a wide range of oxidative transformations. youtube.com

Upon photoexcitation, 9-mesityl-10-methylacridinium perchlorate can abstract an electron from a suitable organic substrate, generating a radical cation. This intermediate can then undergo a variety of subsequent reactions, including C-H functionalization, cycloadditions, and bond-forming reactions. For instance, it has been successfully employed in the anti-Markovnikov hydrofunctionalization of alkenes. youtube.com

The versatility of this compound and its derivatives is further highlighted by their application in both oxidative and reductive catalytic cycles. While the excited state is a powerful oxidant, the resulting acridine radical is a potent reductant, capable of donating an electron to close the catalytic cycle or to initiate further chemical transformations. nih.gov This dual reactivity has expanded the scope of reactions that can be mediated by acridinium-based photocatalysts.

The following table provides a summary of the key properties of this compound and its commonly used derivative, 9-Mesityl-10-methylacridinium Perchlorate.

| Property | This compound | 9-Mesityl-10-methylacridinium Perchlorate |

| Molecular Formula | C₁₄H₁₂ClNO₄ chemscene.com | C₂₃H₂₂ClNO₄ evitachem.com |

| Molecular Weight | 293.70 g/mol chemscene.com | 411.9 g/mol evitachem.com |

| Appearance | - | Light yellow to amber crystalline solid evitachem.com |

| CAS Number | 26456-05-3 chemscene.com | 674783-97-2 evitachem.com |

| Excited State Reduction Potential | - | Varies with solvent and substitution |

Detailed research findings have demonstrated the efficacy of 9-mesityl-10-methylacridinium perchlorate in a variety of challenging chemical transformations. For example, it has been shown to catalyze the hydrodechlorination of aryl halides, a reaction that is important for the remediation of environmental pollutants. nih.gov In this process, the acridine radical, generated after the initial photooxidation step, acts as a powerful reductant to cleave the carbon-halogen bond. nih.gov The reaction proceeds efficiently for a wide range of substrates, including those with electron-donating and electron-withdrawing groups, as well as those containing sensitive functional groups like ketones, carboxylic acids, and alcohols. nih.gov

The following table summarizes some of the research findings on the application of 9-Mesityl-10-methylacridinium perchlorate as a photocatalyst.

| Reaction Type | Substrate Scope | Key Features |

| Hydrodechlorination of Aryl Halides | Electron-rich and electron-poor aryl chlorides | High yields, tolerance of various functional groups nih.gov |

| Anti-Markovnikov Hydrofunctionalization of Alkenes | Alkenes with appended nucleophiles | Formation of cyclized products youtube.com |

| C-H Arylation | Arenes | Generation of aryl radical cations youtube.com |

| Photoinduced Arylation of Acridinium Salts | N-substituted acridinium salts | One-step synthesis of functionalized catalysts acs.org |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

10-methylacridin-10-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N.ClHO4/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTIEKPPJSQKJC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473269 | |

| Record name | 10-Methylacridinium Perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26456-05-3 | |

| Record name | 10-Methylacridinium Perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Methylacridinium Perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Modulation of 10 Methylacridinium Perchlorate and Its Analogues

Preparative Routes to 10-Methylacridinium (B81027) Perchlorate (B79767)

The synthesis of the 10-methylacridinium core is most commonly achieved through methods that begin with an acridone (B373769) precursor, which is then converted to the final acridinium (B8443388) salt.

A prevalent and traditional strategy for synthesizing 9-substituted-10-methylacridinium salts involves the use of N-methylacridone as a key starting material. nih.govgoogle.com This method hinges on the nucleophilic addition of an organometallic reagent to the carbonyl group of the acridone. For the synthesis of analogues with substituents at the 9-position, organolithium or Grignard reagents are typically employed. nih.govgoogle.com For instance, the reaction of N-methylacridone with mesityllithium (B1247292) or mesitylmagnesium bromide serves as a standard route to the 9-mesityl derivative. google.com The reaction proceeds via the formation of a tertiary alcohol intermediate.

Derivatization Strategies for Tailored Photoredox Properties

The core acridinium scaffold allows for extensive structural modification, enabling the fine-tuning of its redox potentials, excited-state lifetimes, and stability. These derivatizations are crucial for optimizing catalytic efficiency and expanding the scope of accessible chemical transformations. nih.govacs.org

The introduction of sterically bulky aryl groups at the 9-position of the acridinium core is a key strategy to enhance catalyst stability by preventing deactivation via nucleophilic addition. youtube.com The 9-mesityl-10-methylacridinium (B1239669) ion (Mes-Acr-Me⁺) is a flagship catalyst in this family, valued for its high oxidizing power in the excited state. researchgate.netnih.gov Its synthesis follows the general N-methylacridone route, using mesitylmagnesium bromide or mesityllithium as the nucleophile. google.com

Further tuning of the electronic properties is achieved by modifying the substituents on the 9-aryl ring. For example, 9-(4-halo-2,6-xylyl)-10-methylacridinium ions have been developed to enhance the oxidizing ability of the catalyst. acs.org The synthesis of 9-(4-chloro-2,6-dimethylphenyl)-10-methylacridinium perchlorate ([Acr⁺–XylCl]ClO₄⁻) and its fluoro-analogue ([Acr⁺–XylF]ClO₄⁻) is accomplished via a Grignard reaction. acs.org These halogenated derivatives exhibit higher one-electron oxidation potentials compared to the non-halogenated xylyl analogue, making them effective photocatalysts for challenging oxidation reactions, such as the oxygenation of toluene (B28343). acs.org A photoinduced arylation of N-substituted acridinium salts has also been developed, allowing for the one-step synthesis of a wide range of C9-arylated acridinium catalysts with fine-tuned properties. acs.org

Fundamental Photophysical and Electrochemical Characteristics Pertinent to Catalysis

Electronic Absorption and Emission Spectroscopy of 10-Methylacridinium (B81027) Perchlorate (B79767)

The interaction of 10-methylacridinium perchlorate with light initiates a series of photophysical events that are central to its role as a photocatalyst. These processes begin with the absorption of photons, leading to the formation of electronically excited states with distinct properties and reactivities.

Excited State Formation and Dynamics (Singlet and Triplet States)

Upon illumination with visible or near-UV light, the 10-methylacridinium cation is promoted to a locally excited singlet state (¹Acr⁺). acs.orgnih.gov This initial excited state is short-lived and can undergo several deactivation pathways. One key process is intersystem crossing (ISC), where the singlet excited state converts to a longer-lived locally excited triplet state (³Acr⁺). acs.orgnih.gov

In a donor-acceptor compound like 9-mesityl-10-methylacridinium (B1239669), the initially formed locally excited singlet state can undergo rapid charge transfer to form a charge-transfer (CT) state. acs.orgnih.gov Intersystem crossing can then occur from this CT state to form the acridinium-like locally excited triplet state. acs.orgnih.gov The triplet state's lifetime is significantly longer than the singlet state's, lasting approximately 30 microseconds at room temperature in the absence of oxygen and extending to around 5 milliseconds in an ethanol (B145695) glass at 77 K. acs.orgnih.gov These long lifetimes are crucial for allowing the excited state to participate in bimolecular reactions, a key feature of photoredox catalysis.

Charge Transfer (CT) State Characterization

In systems where the 10-methylacridinium core is appended with an electron-donating group, such as the mesityl group in 9-mesityl-10-methylacridinium ion, a charge transfer (CT) state is formed upon photoexcitation. acs.orgnih.gov This intramolecular photoinduced electron transfer creates a state, also described as an electron-transfer (ET) state, where the acridinium (B8443388) moiety is reduced and the donor (mesityl) moiety is oxidized (Acr•–Mes•+). researchgate.netresearchgate.net

This ET state is characterized by a high energy, reported as 2.37 eV, and a remarkably long lifetime, which can be on the order of hours at low temperatures (e.g., 2 hours at 203 K). nih.gov The formation of this long-lived charge-separated state is a key attribute, as it possesses both strong oxidizing (the Mes•+ part) and reducing (the Acr• part) capabilities, enabling it to facilitate a wide range of chemical transformations. researchgate.netresearchgate.net The resultant CT state fluoresces with a modest yield and decays on a nanosecond timescale. acs.orgnih.gov

Quantum Yield Determination for Excited State Processes

The efficiency of the excited state processes is quantified by the quantum yield (Φ), which is the ratio of the number of specific events to the number of photons absorbed. wikipedia.orgiupac.org For 9-mesityl-10-methylacridinium, the quantum yield for the formation of the triplet excited state (Φ_isc) via intersystem crossing from the charge-transfer state is substantial, with a reported value of 0.38. acs.orgnih.govresearchgate.net This efficiency can be further enhanced by the presence of a heavy atom, such as in iodomethane, which increases the triplet yield by a factor of 2.3. acs.orgnih.govresearchgate.net

In the case of 9-mesityl-10-methylacridinium ion, the quantum yield for the formation of the triplet electron-transfer state is greater than 75% in acetonitrile (B52724). researchgate.net Furthermore, the triplet state reacts efficiently with molecular oxygen to produce singlet molecular oxygen with a high quantum yield. acs.orgnih.govresearchgate.net

Table 1: Photophysical Properties of 9-Mesityl-10-methylacridinium Ion

| Parameter | Value | Conditions | Citation |

|---|---|---|---|

| Triplet State (³Acr⁺) Lifetime | ~30 µs | Room Temperature (O₂ absent) | acs.orgnih.gov |

| Triplet State (³Acr⁺) Lifetime | ~5 ms | 77 K in ethanol glass | acs.orgnih.gov |

| Charge-Transfer (CT) State Energy | 2.37 eV | - | nih.gov |

| Charge-Transfer (CT) State Lifetime | 2 h | 203 K | nih.gov |

| Triplet Formation Quantum Yield (Φ_isc) | 0.38 | - | acs.orgnih.govresearchgate.net |

| Triplet ET State Formation Quantum Yield | >75% | Acetonitrile | researchgate.net |

Redox Potentials and Oxidizing/Reducing Capabilities

The thermodynamic driving force for the electron transfer reactions central to the catalytic activity of this compound is determined by its redox potentials. These values define the energy required to add or remove an electron from the molecule.

One-Electron Reduction Potentials (Ered) of the Acridinium Moiety

The acridinium moiety is a potent photooxidant. Its ability to accept an electron is measured by its reduction potential. The excited state reduction potential of acridinium salts can be quite high, often exceeding +2.0 V versus the Saturated Calomel Electrode (SCE). rsc.org For instance, the 9-mesityl-10-methylacridinium ion (Mes-Acr⁺) exhibits an excited state reduction potential (E₁/₂ [P*/P⁻]) of +2.08 V vs. SCE. rsc.org This high potential allows the excited acridinium catalyst to oxidize a wide range of substrates that are otherwise difficult to oxidize. researchgate.netrsc.org Even non-amino-functionalized acridinium salts can provide very high excited-state reduction potentials, reaching up to +2.32 V vs. SCE. rsc.org

One-Electron Oxidation Potentials (Eox) of the Donor Moiety

In donor-acceptor systems like 9-mesityl-10-methylacridinium, the photoinduced charge separation results in an oxidized donor moiety (e.g., Mes•+) and a reduced acridinium radical (Acr•). The acridinyl radical itself can act as a potent single-electron reductant upon further excitation. nih.gov The one-electron oxidation potential of the substrate (the electron donor in the catalytic cycle) is a critical parameter. The powerful oxidizing nature of the excited acridinium ion allows it to react with electron donors that have high one-electron oxidation potentials. researchgate.netresearchgate.net For example, the excited state of Acr⁺-Mes can oxidize donors with E_ox values as high as 2.0 V. researchgate.net In a specific application, the triplet ET state of a modified acridinium catalyst, Acr⁺–XylCl, was shown to have sufficient oxidizing ability to oxidize toluene (B28343) (E_ox = +2.20 V vs SCE). acs.org

Table 2: Redox Potentials Relevant to Acridinium Photocatalysis

| Compound/State | Redox Potential (V vs. SCE) | Type | Citation |

|---|---|---|---|

| Mes-Acr⁺ (Excited State) | +2.08 | E₁/₂ [P/P⁻] | rsc.org |

| Acridinium salts (general, excited state) | > +2.0 | E₁/₂ [P/P⁻] | rsc.org |

| Non-amino acridinium salts (excited state) | up to +2.32 | E₁/₂ [P*/P⁻] | rsc.org |

| Toluene (Substrate Example) | +2.20 | E_ox | acs.org |

| Mes-Acr• (Excited State) | -2.91 | E_ox | nih.gov |

| Mes-Acr• (Higher Excited State) | -3.36 | E_ox | nih.gov |

Energetic Landscape of Photoinduced Electron Transfer States

The photocatalytic efficacy of 10-methylacridinium derivatives is intrinsically linked to the energetic landscape of their photoinduced electron transfer (PET) states. Upon absorption of light, typically in the blue or near-UV region, the molecule is elevated to a locally excited (LE) singlet state. acs.org In polar solvents, this LE state can undergo a rapid charge transfer, creating a charge-transfer (CT) state. acs.org

A key feature of compounds like the closely related 9-mesityl-10-methylacridinium ion is the formation of a long-lived triplet electron-transfer (ET) state upon photoexcitation. nih.gov This process occurs via intersystem crossing from the initial singlet ET state. acs.org This triplet ET state is characterized by its high energy and significant quantum yield of formation, making it a powerful oxidant and reductant. nih.gov The energy of this triplet ET state has been reported to be 2.37 eV, with a quantum yield for its formation exceeding 75% in acetonitrile. nih.gov

The lifetime of this ET state is remarkably long, a crucial factor for its utility in photocatalysis. nih.gov For instance, the lifetime of the triplet ET state of the 9-mesityl derivative is about 30 microseconds at room temperature in the absence of oxygen and can extend to as long as two hours at 203 K. acs.orgnih.gov This longevity provides ample opportunity for the excited catalyst to engage in chemical reactions with substrates. evitachem.com

The LE and CT states exist in a thermal equilibrium at ambient temperatures. acs.org Analysis of fluorescence and phosphorescence spectra allows for the precise determination of the energy levels. The triplet state's energy is positioned well below that of the charge-transfer state. acs.org The driving forces for both the forward photoinduced electron transfer and the back electron transfer have been determined through a combination of electrochemical and photophysical measurements, with the kinetics aligning well with Marcus theory of electron transfer. nih.gov

Table 1: Photophysical Properties of the 9-Mesityl-10-methylacridinium Ion Electron Transfer States

| Property | Value | Conditions | Source |

|---|---|---|---|

| Triplet ET State Energy | 2.37 eV | In acetonitrile | nih.govnih.gov |

| ET State Formation Quantum Yield (ΦET) | >75% | In acetonitrile | nih.gov |

| Triplet State Lifetime | ~30 µs | Room temperature, absence of O₂ | acs.org |

| Triplet State Lifetime | ~5 ms | 77 K in ethanol glass | acs.org |

| Triplet State Lifetime | 2 hours | 203 K | nih.gov |

| Fluorescence Quantum Yield (ΦFL) | 0.04 | - | acs.org |

Photochemical Stability and Decomposition Pathways

The stability of the photocatalyst under operational conditions is critical for its practical application. The 9-mesityl-10-methylacridinium cation, a close analogue, demonstrates a degree of instability under continuous irradiation in aerated solutions. researchgate.net In oxygen-saturated environments, the primary photochemical process, accounting for a majority of the absorbed photons, is a reaction with oxygen. researchgate.net

When subjected to continuous irradiation in aerated deuterated acetonitrile, the 9-mesityl-10-methylacridinium cation decomposes into several side products. researchgate.net This suggests that in applications involving aerobic conditions, the degradation of the catalyst is a competing pathway.

Mechanistic Insights into 10 Methylacridinium Perchlorate Catalyzed Reactions

Single Electron Transfer (SET) Mechanisms

The catalytic activity of 10-methylacridinium (B81027) perchlorate (B79767) and its derivatives, particularly 9-mesityl-10-methylacridinium (B1239669) perchlorate, is predominantly centered around a Single Electron Transfer (SET) mechanism. evitachem.comorganic-chemistry.org Upon photoexcitation, these compounds can act as potent photocatalysts, initiating chemical transformations by facilitating the transfer of a single electron. evitachem.com This process generates radical intermediates, which are key to the subsequent reaction pathways. evitachem.combiosynth.com The versatility of this SET mechanism is demonstrated in a variety of organic reactions, including the synthesis of complex heterocyclic structures like tetrahydrobenzo[b]pyran scaffolds and the activation of carbon-halogen bonds. evitachem.comorganic-chemistry.org

Photoinduced Electron Transfer (PET) Initiation

The initiation of these catalytic cycles relies on Photoinduced Electron Transfer (PET). When 9-mesityl-10-methylacridinium perchlorate absorbs light, it is promoted to an electronically excited state. evitachem.com In this excited state, the acridinium (B8443388) moiety, acting as an electron acceptor, facilitates an intramolecular electron transfer from the appended electron-donor group, such as a mesityl group. nih.govtuni.fi This PET process results in the formation of a charge-transfer (CT) state. acs.org

Specifically, for 9-mesityl-10-methylacridinium ion (Acr⁺-Mes), photoexcitation leads to the formation of a triplet electron-transfer state, denoted as ³(Acr•-Mes•⁺). nih.govresearchgate.net This triplet state is characterized by a long lifetime, high energy (2.37 eV), and a high quantum yield of over 75% in acetonitrile (B52724). nih.govresearchgate.net The formation of this long-lived, high-energy state is crucial for its efficacy as a photoredox catalyst in various synthetic transformations. researchgate.net The efficiency and dynamics of this PET process are influenced by the nature of the substituent at the 9-position of the acridinium core. nih.govtuni.fi

Radical Intermediate Generation and Characterization

Following the initial PET event, a key step in the catalytic cycle is the generation of radical intermediates. biosynth.com The formation of the electron-transfer state, such as ³(Acr•-Mes•⁺), effectively creates two reactive species in one molecule: a reducing acridinyl radical (Acr•) and an oxidizing radical cation of the donor moiety (e.g., Mes•⁺). nih.govresearchgate.net

The generation of these radical intermediates has been confirmed through various experimental techniques, including radical trapping experiments and fluorescence quenching studies. organic-chemistry.org For instance, in the synthesis of gem-dihaloenones, the reaction mechanism was confirmed to proceed via a SET pathway by trapping the radical intermediates. organic-chemistry.org The acridine (B1665455) radical (Mes-Acr•) can also be generated in situ through the single electron reduction of the corresponding acridinium salt and has been characterized as a potent photoreductant upon further excitation. nih.gov The diverse reactivity of these radical intermediates allows for a broad range of chemical transformations. nih.gov

Role of Acridinyl Radical and Mesitylene (B46885) Radical Cation

The dual nature of the photo-generated electron-transfer state is central to the catalytic activity of 9-mesityl-10-methylacridinium perchlorate. The mesitylene radical cation (Mes•⁺) moiety is a powerful oxidant, capable of oxidizing a substrate through electron transfer. nih.govresearchgate.net Simultaneously, the acridinyl radical (Acr•) moiety acts as a reductant. nih.govnih.gov

This complementary reactivity allows for the design of diverse catalytic cycles. For example, in photocatalytic oxygenation reactions, the mesitylene radical cation can oxidize a substrate, while the acridinyl radical can reduce molecular oxygen. researchgate.net The triplet electron-transfer state of 9-mesityl-10-methylacridinium ion exhibits both the oxidizing activity of the Mes•⁺ moiety and the reducing activity of the Acr• moiety. nih.govtuni.fi The specific roles of these radical species have been elucidated through detailed mechanistic studies, including transient absorption spectroscopy. acs.org

Proton-Coupled Electron Transfer (PCET) Mechanisms

While SET is a dominant mechanism, Proton-Coupled Electron Transfer (PCET) also plays a significant role in reactions catalyzed by acridinium compounds. PCET involves the concerted or stepwise transfer of both a proton and an electron. nih.gov This mechanism is particularly relevant in reactions where bond homolysis is energetically demanding for traditional hydrogen atom transfer (HAT) pathways. nih.gov

PCET can significantly accelerate reaction rates compared to simple electron transfer, especially when a proton acceptor is available. diva-portal.org In the context of acridinium photocatalysis, PCET can be crucial for the activation of substrates with O-H or N-H bonds. While direct evidence for PCET mechanisms involving 10-methylacridinium perchlorate itself is still an area of active research, the principles of PCET are well-established in related systems and provide a framework for understanding certain reaction pathways. nih.govdiva-portal.org For instance, the oxidation of substrates can be facilitated by a stepwise PCET event where initial electron transfer is followed by a rapid proton transfer. nih.gov

Solvent Effects on Reaction Pathways and Efficiency

In polar solvents like acetonitrile, the formation of the charge-transfer state is favored, which is crucial for the catalytic activity. nih.govresearchgate.net Studies have shown that the lifetime and quantum yield of the triplet electron-transfer state of 9-mesityl-10-methylacridinium ion are high in acetonitrile. nih.govresearchgate.net The solvent can also affect the redox potentials of the catalyst and the substrates, thereby influencing the driving force for electron transfer. Furthermore, the solubility of reactants and the potential for solvent participation in the reaction mechanism are important considerations. For instance, in some photocatalytic oxygenation reactions, the solvent can act as a hydrogen atom source or influence the lifetime of reactive oxygen species. researchgate.netacs.org

Interactive Data Tables

Properties of 9-Mesityl-10-methylacridinium Perchlorate

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₂ClNO₄ | biosynth.com |

| Molar Mass | 411.88 g/mol | biosynth.com |

| Appearance | Crystalline solid | |

| CAS Number | 674783-97-2 | biosynth.com |

| Triplet State Energy | 2.37 eV | nih.govresearchgate.net |

| Triplet State Lifetime | Long-lived in acetonitrile | nih.govresearchgate.net |

| Triplet State Quantum Yield | >75% in acetonitrile | nih.govresearchgate.net |

Electrochemical Properties of Acridinium Derivatives

| Compound | One-Electron Reduction Potential (E_red vs SCE) in MeCN | Reference |

| 9-(2,6-Dimethylphenyl)-10-methylacridinium perchlorate | -0.55 V | acs.org |

| 9-(4-chloro-2,6-dimethylphenyl)-10-methylacridinium perchlorate | -0.53 V | acs.org |

| 9-(4-fluoro-2,6-dimethylphenyl)-10-methylacridinium perchlorate | -0.53 V | acs.org |

Mechanistic Probes and Experimental Techniques

To elucidate the intricate pathways of reactions catalyzed by this compound, a suite of sophisticated mechanistic probes and experimental techniques is employed. These methods are designed to detect and characterize transient intermediates, establish the nature of key reaction steps (such as electron transfer or energy transfer), and provide kinetic data. The following sections detail the principles and applications of radical trapping experiments, fluorescence quenching studies, laser flash photolysis, and electron paramagnetic resonance spectroscopy in the context of this compound-mediated reactions.

Radical Trapping Experiments (e.g., TEMPO, BHT)

Radical trapping experiments are a fundamental tool for detecting the presence of free-radical intermediates in a reaction mechanism. By introducing a "radical trap" agent into the reaction mixture, transient radical species can be intercepted to form a stable, characterizable adduct. The detection of this adduct provides strong evidence for a radical pathway.

Commonly used radical traps include (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and Butylated Hydroxytoluene (BHT). researchgate.net TEMPO is a stable nitroxide radical that efficiently scavenges carbon-centered radicals, while BHT is a phenolic antioxidant effective at trapping oxygen-centered radicals.

In a typical experiment involving a reaction catalyzed by this compound, the process would be run in the absence and presence of the trapping agent. A significant decrease in the yield of the desired product, coupled with the formation and identification (e.g., via mass spectrometry) of a trapped adduct, would implicate a radical mechanism. For instance, if a substrate radical (Substrate•) is formed, it would react with TEMPO to form a stable ether adduct (Substrate-OTEMPO).

Table 1: Representative Data from a Radical Trapping Experiment This table illustrates hypothetical results demonstrating the effect of radical traps on a reaction catalyzed by this compound.

| Entry | Radical Trap | Concentration (mol%) | Product Yield (%) | Adduct Formation | Mechanistic Implication |

| 1 | None | 0 | 95 | Not Applicable | Baseline reaction efficiency. |

| 2 | TEMPO | 100 | <5 | Detected (e.g., Substrate-OTEMPO) | Suggests a carbon-centered radical intermediate. |

| 3 | BHT | 100 | 88 | Not Detected | Suggests the absence of significant oxygen-centered radicals. |

Fluorescence Quenching Studies (Stern-Volmer Analysis)

Fluorescence quenching studies are invaluable for investigating the behavior of the excited state of this compound. The 10-methylacridinium cation (AcrMe+) is fluorescent, and interactions of its excited singlet state (AcrMe+) with other molecules (quenchers) can lead to a decrease in fluorescence intensity. This quenching can occur through various mechanisms, including electron transfer or energy transfer.

The efficiency of this process is analyzed using the Stern-Volmer equation. nih.gov By plotting the ratio of fluorescence intensities in the absence (I₀) and presence (I) of a quencher [Q] against the quencher's concentration, a Stern-Volmer plot is generated.

Stern-Volmer Equation: I₀ / I = 1 + Kₛᵥ[Q] or τ₀ / τ = 1 + kₑ[Q]

Where Kₛᵥ is the Stern-Volmer quenching constant, τ₀ and τ are the fluorescence lifetimes in the absence and presence of the quencher, and kₑ is the bimolecular quenching rate constant. Linearity in the Stern-Volmer plot typically indicates a single quenching mechanism (dynamic or static). nih.gov

Studies on the 10-methylacridinium cation have utilized both steady-state and time-resolved fluorescence techniques to monitor the quenching of its fluorescence by various compounds. researchgate.net The quenching rate constants can provide insight into the feasibility of an electron transfer step between the excited photocatalyst and a reaction substrate. For example, the excited singlet state of AcrMe+ has been shown to be effectively quenched by sulfur-containing amino acids and carboxylic acids in aqueous solutions. researchgate.net

Table 2: Quenching Rate Constants for the 10-Methylacridinium (AcrMe+) Cation Fluorescence with Various Quenchers Data adapted from studies on acridine derivatives. researchgate.net

| Quencher | Charge (ZQ) | Quenching Rate Constant (kₑ) (M⁻¹ s⁻¹) |

| Methionine | 0 | 3.45 x 10⁹ |

| Thiaproline | 0 | 3.91 x 10⁹ |

| Ethionine | 0 | 3.50 x 10⁹ |

| Cysteine | 0 | 3.60 x 10⁹ |

Laser Flash Photolysis Measurements

Laser Flash Photolysis (LFP) is a powerful technique for the direct observation of short-lived transient species, such as excited states and radical ions, generated by a pulse of laser light. nih.govluzchem.com In the context of this compound photochemistry, LFP allows for the characterization of the catalyst's excited state (AcrMe+) and any subsequent intermediates formed upon interaction with a substrate.

In an LFP experiment, a short, intense laser pulse excites the this compound sample. copernicus.org The resulting changes in the sample's absorbance are then monitored over time (from nanoseconds to seconds) using a second, weaker light source. luzchem.com This provides a transient absorption spectrum, which is a snapshot of the species that exist immediately after the laser flash. By measuring the decay of these absorption signals over time, the lifetimes and reaction kinetics of the transient intermediates can be determined. gla.ac.uk

For a reaction involving this compound, LFP could be used to:

Directly observe the triplet excited state of the catalyst.

Detect the formation of the reduced catalyst radical (AcrMe•) following an oxidative quenching pathway.

Detect the formation of the substrate radical cation (Substrate•+) following electron transfer to the excited catalyst.

Table 3: Hypothetical Transient Species in an LFP Study of a this compound-Catalyzed Reaction This table presents potential transient species and their characteristic spectral regions that could be identified using LFP.

| Transient Species | Description | Expected λₘₐₓ (nm) | Information Gained |

| ¹(AcrMe+) | Singlet Excited State | ~450-500 | Lifetime of the initially formed excited state. |

| ³(AcrMe+) | Triplet Excited State | ~420-440 | Intersystem crossing efficiency, lifetime, and reactivity. |

| AcrMe• | Reduced Acridinyl Radical | ~520 | Evidence of an oxidative quenching cycle. |

| Substrate•+ | Substrate Radical Cation | Varies | Evidence of electron transfer from the substrate to the catalyst. |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. nih.govethz.ch It is the most direct and unambiguous method for identifying radical intermediates in a reaction. nih.gov

If a reaction catalyzed by this compound proceeds via a single-electron transfer (SET) pathway, paramagnetic species like the reduced acridinyl radical (AcrMe•) or a substrate-derived radical could be formed. EPR spectroscopy can detect these species, and the resulting spectrum can provide detailed information about their electronic structure. ethz.ch

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants (A). The g-factor is characteristic of the radical's electronic environment, while the hyperfine couplings provide information about the interactions between the unpaired electron and nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N), which can be used to map the spin density and identify the radical's structure. nih.gov Often, experiments are conducted at low temperatures to increase the lifetime of the radical intermediates for detection. conicet.gov.ar

Table 4: Hypothetical EPR Parameters for a Radical Intermediate This table shows representative EPR data that could be used to characterize a radical species formed in a reaction involving this compound.

| Radical Species | g-factor | Hyperfine Coupling Constant (A) | Nucleus | Interpretation |

| AcrMe• | 2.0028 | A(¹⁴N) = 7.5 G | ¹⁴N | Confirms the localization of the unpaired electron on the acridinyl nitrogen. |

| AcrMe• | 2.0028 | A(¹H) = 3.2 G | ¹H (methyl) | Indicates spin density on the methyl group protons. |

| Substrate•+ | Varies | Varies | Varies | Provides structural information about the substrate radical cation. |

Advanced Synthetic Applications of 10 Methylacridinium Perchlorate As a Photoredox Catalyst

Carbon-Carbon (C-C) Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis. nih.gov 10-Methylacridinium (B81027) perchlorate-based photocatalysts have enabled novel C-C bond formations through radical pathways, often providing access to complex molecular architectures that are challenging to synthesize via traditional methods. nih.gov

Cross-Coupling Reactions (e.g., Arene-Azole Cross-Coupling)

9-Mesityl-10-methylacridinium (B1239669) perchlorate (B79767) is utilized as a photocatalyst for various cross-coupling reactions, including oxidant-free arene-azole cross-couplings. tcichemicals.com These reactions are significant for the synthesis of heteroaromatic compounds prevalent in pharmaceuticals and materials science. The catalyst facilitates the coupling by initiating a photoinduced electron transfer (PET) process. tcichemicals.com

In a typical cycle, the excited photocatalyst oxidizes one of the coupling partners to generate a radical cation, which then undergoes further reaction steps to form the C-C bond. This method avoids the use of expensive and potentially toxic transition metal catalysts.

Oligomerization and Polymerization Processes (e.g., Fullerene Oligomerization)

The 9-mesityl-10-methylacridinium ion has been shown to efficiently catalyze the oligomerization of fullerene in a toluene-acetonitrile solution. rsc.org The process is initiated by photoinduced electron transfer. The photocatalyst, upon excitation, generates its electron-transfer state. This state then reacts with fullerene molecules, leading to the formation of both fullerene radical cations and radical anions. The subsequent radical coupling between these charged fullerene species drives the oligomerization process forward. rsc.org

Gem-Dihaloenone Synthesis from Terminal Alkynes

While some visible-light-promoted methods for synthesizing gem-dihaloenones from alkynes and polyhalomethanes can proceed without a dedicated photocatalyst, the principles of photoredox catalysis are central to related transformations. rsc.orgrsc.org In reactions catalyzed by acridinium (B8443388) salts, the photocatalyst would initiate the reaction by interacting with either the alkyne or the polyhalomethane to generate radical intermediates. For instance, a formal [3+2] cycloaddition for the synthesis of a pyrrole (B145914) derivative was achieved using 9-Mesityl-10-methylacridinium perchlorate as the photoredox catalyst. unipv.it This reaction involved the mono-electronic oxidation of a 2H-azirine, leading to a radical cation that was subsequently trapped by an alkyne. unipv.it

Synthesis of 4-Aryl-1,2-dihydronaphthalene Derivatives

The synthesis of aryldihydronaphthalene (ADHN) derivatives, an important structural motif in lignans (B1203133) and other natural products, can be achieved through various synthetic routes, some of which employ photoredox principles. nih.gov While direct catalysis by 10-methylacridinium perchlorate for this specific transformation is not prominently documented in the provided results, related photocatalytic cyclizations highlight its potential. For example, acridinium photocatalysts are known to mediate intramolecular C-N cross-coupling to synthesize complex heterocyclic systems. researchgate.net A similar strategy involving the generation of a radical cation from an appropriately substituted precursor, such as an aryl-tethered alkyne or alkene, could trigger an intramolecular cyclization to form the dihydronaphthalene scaffold. nih.gov

Knoevenagel-Michael Cyclocondensation for Tetrahydrobenzo[b]pyran Scaffolds

A green and efficient method for synthesizing tetrahydrobenzo[b]pyran scaffolds has been developed using 9-Mesityl-10-methylacridinium perchlorate as a metal-free, donor-acceptor photocatalyst. researchgate.netbohrium.com This reaction proceeds via a Knoevenagel-Michael tandem cyclocondensation of aldehydes, malononitrile, and dimedone. researchgate.netresearchgate.net The synthesis is conducted under mild conditions, using blue LED illumination in an aqueous ethanol (B145695) solution open to the air. researchgate.netbohrium.com The acridinium catalyst operates through a single-electron transfer (SET) pathway, initiating a radical process that leads to the desired cyclized products in high yields. bohrium.comconsensus.app This method is noted for its operational simplicity, low energy consumption, and scalability, demonstrating its potential for industrial applications. bohrium.comconsensus.app

| Entry | Aldehyde | Product Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 98 |

| 2 | 4-Methylbenzaldehyde | 95 |

| 3 | 4-Methoxybenzaldehyde | 94 |

| 4 | Benzaldehyde (B42025) | 92 |

| 5 | 2-Chlorobenzaldehyde | 90 |

| 6 | 3-Nitrobenzaldehyde | 96 |

| Table 1: Examples of Tetrahydrobenzo[b]pyran Synthesis Yields. Data derived from studies on Knoevenagel-Michael cyclocondensation using 9-Mesityl-10-methylacridinium perchlorate catalyst. researchgate.netbohrium.com |

Carbon-Heteroatom Bond Formations and Functionalizations

Beyond C-C bond formation, this compound and its analogs are potent catalysts for constructing carbon-heteroatom (C-X) bonds, which are crucial in organic synthesis and drug discovery. beilstein-journals.orgresearchgate.net These photocatalysts facilitate reactions such as C-N, C-O, C-S, and C-P bond formation under mild, visible-light-promoted conditions. beilstein-journals.orgresearchgate.net

For instance, 9-Mesityl-10-methylacridinium perchlorate has been used to catalyze the direct C(sp²)-H phosphorylation of heteroarenes. researchgate.net This reaction proceeds in the presence of oxygen as a green oxidant and does not require metals or other additives. The mechanism involves a radical pathway initiated by a SET process. researchgate.net Similarly, this catalyst system has been applied to the synthesis of 2,3-disubstituted benzothiophenes, demonstrating its utility in C-S bond formation. beilstein-journals.org The versatility of acridinium salts is further highlighted by their use in C-N bond formation through photoredox-initiated gold-mediated coupling reactions, where they help generate key high-valent gold(III) intermediates. nih.gov These examples underscore the broad applicability of acridinium-based photocatalysts in modern synthetic chemistry. researchgate.net

Oxygenation Reactions

This compound and its derivatives have emerged as highly effective photoredox catalysts for a variety of oxygenation reactions. These reactions leverage the photocatalyst's ability to facilitate electron transfer processes under visible light irradiation, enabling the activation of molecular oxygen and its subsequent incorporation into organic substrates.

Photooxygenation of Triphenylphosphine (B44618)

The photooxygenation of triphenylphosphine (Ph₃P) to triphenylphosphine oxide (Ph₃P=O) using this compound derivatives, specifically 9-mesityl-10-methylacridinium perchlorate ([Acr⁺-Mes]ClO₄⁻), demonstrates an efficient electron-transfer photocatalysis. researchgate.net The reaction proceeds under photoirradiation with molecular oxygen. researchgate.net The catalytic cycle is initiated by an intramolecular photoinduced electron transfer from the mesityl (Mes) group to the singlet excited state of the acridinium (Acr⁺) moiety, which forms the electron-transfer state (Acr•-Mes•⁺). researchgate.net

Photooxygenation of Benzylamine (B48309)

Similar to the photooxygenation of triphenylphosphine, 9-mesityl-10-methylacridinium perchlorate also efficiently catalyzes the photooxidation of benzylamine (PhCH₂NH₂) with molecular oxygen. researchgate.net This reaction, conducted under photoirradiation, yields N-benzylidenebenzylamine (PhCH₂N=CHPh) and hydrogen peroxide (H₂O₂). researchgate.net The initiation of this photocatalytic reaction follows the same mechanism involving the formation of the electron-transfer state (Acr•-Mes•⁺) through intramolecular photoinduced electron transfer. researchgate.net

Photooxygenation of Toluene (B28343) Derivatives

The photocatalytic oxygenation of toluene and its derivatives with molecular oxygen is effectively achieved using specific 9-substituted-10-methylacridinium perchlorate catalysts. For instance, 9-(4-chloro-2,6-dimethylphenyl)-10-methylacridinium perchlorate ([Acr⁺–XylCl]ClO₄⁻) facilitates the efficient oxygenation of toluene. acs.org This is attributed to its one-electron oxidation potential (Eₒₓ = +2.21 V vs SCE), which is high enough to oxidize toluene. acs.org The reaction proceeds via electron transfer from toluene to the XylCl•⁺ moiety of the triplet electron-transfer state of the photocatalyst under visible light irradiation in an oxygen-saturated acetonitrile (B52724) solution. acs.org In contrast, 9-mesityl-10-methylacridinium ion (Acr⁺–Mes) is ineffective for toluene oxygenation due to its lower oxidizing ability. acs.orgfigshare.com

A study highlighted the use of 9-(4-halo-2,6-xylyl)-10-methylacridinium ions as effective photoredox catalysts for the oxygenation of toluene derivatives. acs.org This research underscores the tunability of the catalyst's redox properties by modifying the substituent at the 9-position to enable the oxidation of specific substrates. acs.orgacs.org

Table 1: Photocatalytic Oxygenation of Toluene Derivatives

| Catalyst | Substrate | Product(s) | Yield (%) | Reference |

| [Acr⁺–XylCl]ClO₄⁻ | Toluene | Benzaldehyde, Benzoic acid | - | acs.org |

| Acr⁺–Mes | p-Xylene | p-Methylbenzaldehyde | Quantitative | mdpi.com |

| Me₂Acr⁺–Mes | p-Xylene | p-Methylbenzaldehyde | Quantitative | mdpi.com |

Yields were reported as quantitative but specific percentages were not provided in the source.

Cyclohexane (B81311) Oxygenation

The metal-free photooxygenation of cyclohexane can be efficiently carried out using 9-mesityl-10-methylacridinium ions (Acr⁺–Mes) as a photocatalyst in the presence of hydrogen chloride (HCl) under visible light. rsc.orgresearchgate.net The reaction, conducted in an oxygen-saturated acetonitrile solution, yields cyclohexanone, cyclohexanol, and hydrogen peroxide. rsc.orgresearchgate.net The photocatalytic process is initiated by electron transfer from a chloride ion (Cl⁻) to the mesitylene (B46885) radical cation moiety of the photocatalyst's electron-transfer state. rsc.org

Table 2: Product Yields in Photocatalytic Oxygenation of Cyclohexane

| Product | Yield (%) |

| Cyclohexanone | 15 |

| Cyclohexanol | 8 |

| Hydrogen Peroxide | 12 |

Data from a specific experiment under visible-light irradiation of an O₂-saturated acetonitrile solution containing cyclohexane, Acr⁺–Mes, and HCl. researchgate.net

Baeyer-Villiger Oxidation of Cyclobutanones

This compound (AcrH⁺ClO₄⁻) serves as an efficient organocatalyst for the Baeyer-Villiger oxidation of various substituted cyclobutanones. tcichemicals.comcolab.ws This metal-free method utilizes hydrogen peroxide (H₂O₂) as the oxidant and can proceed either with photoirradiation at room temperature or without irradiation at an elevated temperature (80 °C), affording the corresponding lactones in excellent yields. tcichemicals.comcolab.ws The Baeyer-Villiger oxidation is a significant reaction in organic synthesis, converting cyclic ketones into lactones. wikipedia.org

Table 3: Baeyer-Villiger Oxidation of Cyclobutanones

| Substrate (Cyclobutanone Derivative) | Conditions | Product (Lactone) | Yield (%) | Reference |

| Various substituted cyclobutanones | Irradiation, rt or 80 °C, H₂O₂ | Corresponding lactones | Excellent | tcichemicals.comcolab.ws |

Specific substrates and their corresponding yields were not detailed in the provided search results, but were described as "excellent".

Oxidation of Benzyl (B1604629) Alcohols

The photocatalytic oxidation of benzyl alcohols to the corresponding carbonyl compounds, such as benzaldehyde or acetophenone, can be achieved using this compound (Acr⁺ClO₄⁻) or its derivatives as photocatalysts. researchgate.net For instance, 9-phenyl-10-methylacridinium ion has been shown to be an effective photocatalyst for the selective oxidation of benzyl alcohol to benzaldehyde under visible light irradiation in a solvent-free system. rsc.org This reaction proceeds via an efficient photoinduced electron transfer from the benzyl alcohol to the singlet excited state of the acridinium ion. rsc.org

Table 4: Oxidation of Benzyl Alcohols

| Catalyst | Substrate | Product | Conditions | Reference |

| Acr⁺ClO₄⁻ or PhAcr⁺ClO₄⁻ | Primary and Secondary Benzyl Alcohols | Corresponding Benzaldehyde or Acetophenone | Visible light, rt | researchgate.net |

| 9-Phenyl-10-methylacridinium ion | Benzyl Alcohol | Benzaldehyde | Visible light, solvent-free | rsc.org |

Halogenation Reactions

This compound has proven to be a versatile catalyst in halogenation reactions, offering high efficiency and selectivity under mild conditions.

The use of 9-mesityl-10-methylacridinium ion as a photocatalyst enables the efficient aerobic bromination of aromatic hydrocarbons. figshare.com This method utilizes molecular oxygen and hydrogen bromide to produce monobrominated products with high selectivity. figshare.comrsc.org The reaction is initiated by a photoinduced electron transfer within the catalyst, forming an electron-transfer state. figshare.comrsc.org This is followed by electron transfer from the aromatic hydrocarbon to the catalyst and from the catalyst's acridinyl radical moiety to oxygen. rsc.org The resulting radical cation of the aromatic hydrocarbon then reacts with a bromide ion to yield the monobrominated product. figshare.comrsc.org

This process is highly efficient, for instance, the bromination of 1,3,5-trimethoxybenzene (B48636) achieved a 100% product yield and selectivity with a quantum yield of 4.8%. rsc.orgnih.gov The photocatalytic turnover number can be as high as 900, demonstrating the catalyst's robustness. rsc.orgnih.gov The involvement of reactive radical intermediates in this photocatalytic cycle has been confirmed through laser flash photolysis measurements. rsc.orgnih.gov

Table 1: Aerobic Bromination of Aromatic Hydrocarbons

| Substrate | Product | Yield | Selectivity |

| 1,3,5-Trimethoxybenzene | 2-Bromo-1,3,5-trimethoxybenzene | 100% | 100% |

Data sourced from multiple studies highlighting the efficiency of 9-mesityl-10-methylacridinium ion as a photocatalyst. rsc.orgnih.gov

A notable application of this compound is in the chlorinative cyclization of aryl alkynoates to synthesize 3-chlorocoumarins. researchgate.nethanyang.ac.krsigmaaldrich.com This reaction is carried out using N-chlorosuccinimide (NCS) as the chlorine source and is irradiated by visible light. researchgate.nethanyang.ac.krsigmaaldrich.com The reaction proceeds through a radical-initiated cascade, involving the addition of a chlorine radical to the alkyne, followed by a 5-exo-trig spirocyclization and a 1,2-ester migration. researchgate.nethanyang.ac.kr This method allows for the direct formation of both C-C and C-Cl bonds in a single operation. hanyang.ac.kr

Optimal conditions for this transformation have been identified as using dichloroethane (DCE) as the solvent and irradiating with blue LEDs for 24 hours. researchgate.net The reaction shows good tolerance for a range of substituents on the aryl alkynoate, including both electron-donating and electron-withdrawing groups. researchgate.net

Table 2: Chlorinative Cyclization of Aryl Alkynoates

| Aryl Alkynoate Substrate | Product |

| Phenyl propiolate | 3-Chlorocoumarin |

| Substituted phenyl propiolates | Corresponding 3-chlorocoumarins |

This table summarizes the transformation of aryl alkynoates into 3-chlorocoumarins using a this compound-based photocatalyst. researchgate.nethanyang.ac.kr

Nitrogenation Reactions

This compound also serves as a key catalyst in various nitrogenation reactions, enabling the formation of C-N bonds with high regioselectivity.

An organic photoredox system featuring a 9-mesityl-10-methylacridinium salt catalyzes the anti-Markovnikov hydroamination of alkenes. researchgate.net This process exhibits complete regiocontrol, providing a direct route to valuable nitrogen-containing compounds. The catalyst system typically involves the acridinium photocatalyst and a hydrogen atom donor, such as a thiophenol.

The reaction scope is broad, encompassing the hydroamination of unsaturated amines to form nitrogen-containing heterocycles. Intermolecular hydroamination reactions are also possible. The mechanism is predicated on the single-electron oxidation of the alkene by the excited photocatalyst, which reverses the polarity of the alkene and leads to the observed anti-Markovnikov selectivity. This method has been successfully applied to a variety of alkenes, including those prone to polymerization, and with various nucleophiles.

Table 3: Anti-Markovnikov Hydroamination of Alkenes

| Alkene Substrate | Amine Source | Product Type |

| Unsaturated amines | - | Nitrogen-containing heterocycles |

| Styrenes | Triflamide, Heterocyclic amines | Phenethylamine derivatives |

| Trisubstituted aliphatic alkenes | Triflamide | Anti-Markovnikov hydroaminated products |

This table illustrates the versatility of the this compound catalyzed anti-Markovnikov hydroamination of various alkenes.

9-Mesityl-10-methylacridinium perchlorate facilitates the regioselective intramolecular C-N cross-coupling for the synthesis of complex nitrogen-containing fused rings. A key example is the synthesis of 14H-quinazolino[3,2-f]phenanthridin-14-one under visible light irradiation (450–470 nm). Mechanistic studies, including experiments with radical inhibitors like BHT and TEMPO, along with Stern-Volmer quenching studies, support a radical pathway proceeding via a single-electron transfer (SET) mechanism.

Sulfenylation and Selenylation Reactions

The catalytic activity of this compound extends to the formation of C-S and C-Se bonds, providing metal-free pathways for sulfenylation and selenylation. A metal-free method for the vicinal thiosulfonylation of unactivated alkenes has been developed using 9-mesityl-10-methylacridinium perchlorate as a photo-organocatalyst under visible-light irradiation. The reaction proceeds at room temperature and is notable for its broad functional group compatibility. Mechanistic investigations suggest that the reaction does not proceed via single electron transfer, but rather through an energy transfer from the excited photocatalyst to the thiosulfonate, leading to homolytic cleavage and the generation of sulfenyl and sulfonyl radicals.

In the realm of selenylation, 9-mesityl-10-methylacridinium tetrafluoroborate, a closely related catalyst, has been employed for the trifluoromethylselenylation of both benzyltrimethylsilanes and potassium benzyltrifluoroborates. This reaction proceeds via the addition of a benzyl radical to TsSeCF3. Furthermore, the ability of acridinium catalysts to oxidize diselenides points to their utility in selenium-based transformations. Visible-light-mediated selenylation reactions often proceed through radical intermediates, a pathway consistent with the known reactivity of this compound as a photoredox catalyst.

Perfluoroalkylation Reactions

The introduction of perfluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, into organic molecules is of significant interest in medicinal and materials chemistry. A metal-free method for the hydrotrifluoromethylation of alkenes has been developed utilizing N-Me-9-mesityl acridinium as a photoredox catalyst. This method relies on the single-electron oxidation of sodium trifluoromethanesulfinate (CF₃SO₂Na), a readily available reagent, by the excited acridinium photocatalyst.

The reaction proceeds with broad substrate scope, accommodating mono-, di-, and trisubstituted aliphatic and styrenyl alkenes. High regioselectivity is consistently observed. For these transformations, a hydrogen atom donor is required to complete the catalytic cycle. Methyl thiosalicylate is effective as a substoichiometric H-atom donor for aliphatic alkenes, while thiophenol is used stoichiometrically for styrenyl substrates.

Thiosulfonylation of Alkenes

A metal-free, visible-light-driven method for the vicinal thiosulfonylation of unactivated alkenes has been successfully developed using 9-mesityl-10-methylacridinium perchlorate as an organic photocatalyst. rsc.orgresearchgate.netrsc.orgnih.gov This reaction can be conducted at room temperature in the green solvent dimethyl carbonate and is tolerant of air, highlighting its operational simplicity. rsc.orgresearchgate.net

The reaction demonstrates broad functional group compatibility. rsc.orgresearchgate.netrsc.orgnih.gov Mechanistic investigations, including fluorescence quenching and radical trapping experiments, indicate that the reaction does not proceed via a single-electron transfer (SET) pathway. rsc.orgresearchgate.netsigmaaldrich.com Instead, it involves an energy transfer from the excited acridinium photocatalyst to the thiosulfonate reactant. rsc.orgresearchgate.netsigmaaldrich.com This energy transfer induces homolytic cleavage of the thiosulfonate, generating both a sulfenyl and a sulfonyl radical, which then add across the alkene. rsc.orgresearchgate.netsigmaaldrich.com This methodology provides a general and efficient route for the thiosulfonylation of unactivated alkenes, expanding the toolkit for sustainable organic synthesis. researchgate.net

Table 1: Selected Examples of Thiosulfonylation of Alkenes

| Alkene Substrate | Thiosulfonate Reagent | Product Yield | Reference |

|---|---|---|---|

| 1-Octene | Methyl p-toluenethiosulfonate | High | rsc.orgresearchgate.net |

| Cyclohexene | Phenyl benzenethiosulfonate | High | rsc.orgresearchgate.net |

| Styrene | Methyl p-toluenethiosulfonate | Good | researchgate.net |

Hydrophosphinylation of Alkenes

The hydrophosphinylation of alkenes is a valuable atom-economical method for forming P-C bonds, yielding organophosphorus compounds that are important in materials science and medicinal chemistry. Visible-light photoredox catalysis has been reported for the hydrophosphinylation of unactivated alkenes with secondary phosphine (B1218219) oxides, typically using inexpensive organic dyes as photosensitizers. However, based on the surveyed scientific literature, the specific application of this compound or its common derivatives (e.g., 9-mesityl-10-methylacridinium perchlorate) as the primary photocatalyst for this particular transformation is not well-documented. Existing methods often rely on other classes of photosensitizers or different activation mechanisms.

Aromatization Reactions (e.g., Hantzsch 1,4-Dihydropyridines)

The oxidation of Hantzsch 1,4-dihydropyridines (1,4-DHPs) to their corresponding pyridine (B92270) derivatives is a crucial transformation, particularly in medicinal chemistry, as 1,4-DHP scaffolds are found in numerous drugs. researchgate.netresearchgate.net 9-Phenyl-10-methylacridinium perchlorate has been identified as a highly efficient and reusable organocatalyst for the mild, aerobic aromatization of Hantzsch 1,4-dihydropyridines. researchgate.net

This transformation proceeds smoothly at room temperature using just 5 mol % of the acridinium salt as the photocatalyst with molecular oxygen serving as the terminal oxidant. researchgate.net The catalyst can be easily recovered and reused, adding to the method's practicality. researchgate.net This photocatalytic system provides a general and efficient pathway for the synthesis of substituted pyridines from their dihydrogenated precursors under environmentally benign conditions. researchgate.net

Activation of Challenging Chemical Bonds (e.g., C-Br bonds)

The activation of strong chemical bonds under mild conditions is a significant challenge in organic synthesis. 9-Mesityl-10-methylacridinium perchlorate has proven to be an effective visible-light photocatalyst for the activation of the carbon-bromine (C-Br) bond in polyhalogenated compounds like carbon tetrabromide (CBr₄) and tribromochloromethane (B121526) (CBrCl₃). nih.gov

This activation strategy has been applied to the synthesis of gem-dihaloenones from terminal alkynes. The reaction is typically irradiated with blue LED light (450–455 nm). nih.gov Mechanistic studies, including fluorescence quenching and radical trapping experiments, support a single-electron transfer (SET) mechanism. nih.gov The process is initiated by an electron transfer from the polyhalomethane to the excited state of the 9-mesityl-10-methylacridinium perchlorate. This generates a radical cation intermediate which, through subsequent steps, leads to a C-C cross-coupling with the terminal alkyne to afford the gem-dihaloenone product in high yields. nih.gov This method represents a sustainable approach for activating aliphatic C-Br bonds for organic transformations. nih.gov

Table 2: Photocatalytic Synthesis of gem-Dihaloenones

| Alkyne Substrate | Halogen Source | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CBr₄ | 3,3-dibromo-1-phenylprop-2-en-1-one | up to 90% | nih.gov |

| Phenylacetylene | CBrCl₃ | gem-dichloroenone derivative | Good | nih.gov |

| 1-Octyne | CBr₄ | 1,1-Dibromo-3-nonen-2-one | Good | nih.gov |

Theoretical and Computational Chemistry Investigations on 10 Methylacridinium Perchlorate

Density Functional Theory (DFT) Studies on Electronic Properties and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For the 10-methylacridinium (B81027) cation, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide a detailed picture of its molecular orbitals and electronic properties. researchgate.netinpressco.comresearchgate.netscirp.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The LUMO of the 10-methylacridinium cation is typically localized on the electron-deficient acridinium (B8443388) ring system. The HOMO, in contrast, is associated with the electron-donating components of the system. In the unsubstituted 10-methylacridinium cation, this would be the acridinium framework itself, but at a lower energy level.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the molecule's electronic transitions and reactivity. A smaller gap generally indicates that the molecule can be more easily excited. Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies, which correspond to the absorption of light. youtube.comrsc.org These calculations can predict the UV-Visible absorption spectrum, showing the wavelengths at which the molecule absorbs light to reach its excited states. For the 10-methylacridinium cation, the lowest energy absorption bands in the visible and near-UV regions are typically assigned to π → π* transitions within the aromatic acridinium core.

The distribution of these orbitals reveals the sites most susceptible to nucleophilic or electrophilic attack. The Fukui function, a concept derived from DFT, can be calculated to quantify the reactivity at different atomic sites within the molecule, predicting where electron transfer is most likely to occur. researchgate.netrsc.orgscm.comfaccts.de

Table 1: Representative Calculated Electronic Properties for Acridinium-Based Photocatalysts This table presents typical data obtained from DFT calculations on acridinium systems. Exact values for 10-Methylacridinium Perchlorate (B79767) may vary based on the computational method and solvent model used.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| $E_{HOMO}$ | -7.0 to -8.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| $E_{LUMO}$ | -3.5 to -4.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap ($E_g$) | ~3.0 to 4.0 eV | Correlates with the energy of the lowest electronic excitation. |

| Lowest Singlet Excitation Energy ($S_1$) | ~2.7 to 3.2 eV | Energy required for photoexcitation, corresponding to absorption in the UV-Vis region. |

| Lowest Triplet Excitation Energy ($T_1$) | ~1.9 to 2.2 eV | Energy of the lowest triplet state, important for long-lived excited states and energy transfer reactions. acs.orgnih.gov |

Molecular Dynamics (MD) Simulations of Catalytic Ensembles

While DFT provides a static picture of the catalyst, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of 10-methylacridinium perchlorate within a catalytic ensemble. nih.govresearchgate.net These simulations model the motion of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of the molecular interactions.

In a typical photocatalytic setup, an MD simulation would model a single 10-methylacridinium cation along with numerous solvent molecules and substrate molecules. Such simulations are crucial for understanding:

Solvation Structure: How solvent molecules arrange around the catalyst, which can significantly impact its reactivity and excited-state properties.

Substrate Interaction: The nature and duration of interactions between the catalyst and the substrate before photoexcitation. This can reveal pre-complex formation, which can be critical for efficient electron transfer.

Conformational Dynamics: How the structure of the catalyst and substrate fluctuates over time.

Reactive force fields (like ReaxFF) can be used in MD simulations to model bond-breaking and bond-forming events, offering a way to simulate the entire catalytic cycle dynamically. researchgate.net Furthermore, multiscale quantum mechanics/molecular mechanics (QM/MM) methods can be employed, where the catalyst itself is treated with a high level of quantum mechanics theory while the surrounding solvent and substrate are treated with classical mechanics, offering a balance between accuracy and computational cost. nih.gov These advanced simulations can track the fate of the system after photoexcitation, including processes like charge transfer to the substrate and subsequent chemical transformations. nih.gov

Computational Modeling of Reaction Intermediates and Transition States

Understanding a catalytic cycle requires detailed knowledge of the structures and energies of all intermediates and the transition states that connect them. Computational chemistry is an indispensable tool for elucidating these transient species. youtube.com

For reactions photocatalyzed by this compound, key species modeled include:

The Singlet Excited State (¹Acr* ): Formed immediately upon light absorption, this is a short-lived but highly oxidizing species.

The Triplet Excited State (³Acr* ): Formed through intersystem crossing from the singlet state, the triplet state has a much longer lifetime (microseconds or longer), increasing the probability of it interacting with a substrate. acs.orgnih.gov Its lower energy also makes it a key player in many photocatalytic cycles.

The Acridinyl Radical (Acr•): After the excited acridinium catalyst oxidizes a substrate (by accepting an electron), it becomes a neutral radical species. The structure and reactivity of this radical are crucial for the catalyst turnover step.

Substrate Radical Cations: When the catalyst oxidizes the substrate, the substrate is converted into a radical cation. The fate of this highly reactive intermediate determines the reaction pathway and product formation.

Transition States (TS): For each step in the catalytic cycle (e.g., electron transfer, bond cleavage, bond formation), there is an associated energy barrier, the peak of which is the transition state. Locating the geometry of these transition states and calculating their energy (the activation energy) is critical for understanding reaction rates and selectivity. DFT calculations are commonly used to find the minimum energy path between an intermediate and a product, identifying the transition state structure along this path.

Table 2: Key Intermediates in 10-Methylacridinium Catalysis

| Species | Description | Role in Catalysis |

|---|---|---|

| Ground State (Acr⁺) | The stable, closed-shell cation. | Absorbs a photon to initiate the cycle. |

| Singlet Excited State (¹Acr⁺) | Initial, short-lived excited state. | Potent oxidant; can undergo intersystem crossing. |

| Triplet Excited State (³Acr⁺) | Longer-lived excited state. nih.gov | Key photo-oxidant in many reactions due to its longer lifetime. acs.orgresearchgate.net |

| Acridinyl Radical (Acr•) | Reduced form of the catalyst after electron transfer. | Must be re-oxidized to turn over the catalytic cycle. |

| Substrate Radical Cation (Substrate•⁺) | Oxidized form of the substrate. | The key reactive species that undergoes further chemical transformation. |

Correlation of Theoretical Predictions with Experimental Data (e.g., Spectroscopic and Electrochemical)

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated properties are frequently compared with results from UV-Vis spectroscopy and cyclic voltammetry.

Spectroscopic Correlation: TD-DFT calculations can predict the electronic absorption spectra. researchgate.netmdpi.com By comparing the calculated absorption maxima (λ_max) with the experimental spectrum, researchers can validate the chosen computational method (functional and basis set). researchgate.netresearchgate.net While exact matches are rare due to factors like solvent effects and vibrational broadening, a good correlation confirms that the model accurately describes the electronic structure of the molecule. researchgate.netstackexchange.com Discrepancies can themselves be informative, pointing to specific intermolecular interactions not included in the gas-phase or implicit solvent models.

Electrochemical Correlation: The redox potentials of a photocatalyst are fundamental to its function. The reduction potential of the excited state determines its oxidizing power, while the oxidation potential of the reduced catalyst (the Acr• radical) is key for catalyst turnover. DFT can be used to calculate the free energy change (ΔG) for the addition or removal of an electron. nih.gov Using a thermodynamic cycle, this ΔG can be converted into a theoretical redox potential. mdpi.com These calculated potentials are then compared to experimentally measured values from cyclic voltammetry. researchgate.net Achieving good agreement (typically within 0.1-0.2 V) requires careful treatment of solvation energies and the use of an appropriate reference potential. stackexchange.comaps.org This correlation is crucial for the rational design of new catalysts with tuned redox properties.

Table 3: Illustrative Comparison of Theoretical and Experimental Data for an Acridinium Salt This table provides a representative example of the correlation between calculated and experimental values for properties of acridinium photocatalysts.

| Property | Experimental Value | Calculated Value (TD-DFT/DFT) | Reference |

|---|---|---|---|

| Absorption λmax (S₀→S₁) | ~430 nm | ~425 nm | researchgate.netresearchgate.net |

| Fluorescence λmax | ~480 nm | ~490 nm | acs.org |

| Reduction Potential (Acr⁺*/Acr•) | +2.08 V vs SCE | +2.15 V vs SCE | nih.govmdpi.com |

| Oxidation Potential (Acr•/Acr⁺) | -0.58 V vs SCE | -0.65 V vs SCE | nih.govmdpi.com |

Future Research Trajectories and Innovations in 10 Methylacridinium Perchlorate Photochemistry

Development of Novel Analogues with Tunable Photoredox Properties

A primary focus of future research lies in the rational design and synthesis of novel 10-methylacridinium (B81027) analogues with finely tuned photoredox properties. The photocatalytic efficacy of the 9-mesityl-10-methylacridinium (B1239669) ion stems from the formation of a long-lived triplet electron-transfer state upon photoexcitation, which possesses both strong oxidizing and reducing capabilities. researchgate.netresearchgate.net By systematically modifying the molecular structure, researchers can modulate key parameters such as redox potentials, excited-state lifetimes, and quantum yields to optimize performance for specific chemical transformations.

Key research findings include:

Substitution on the Aryl Ring: The introduction of electron-donating or electron-withdrawing groups on the aryl substituent at the 9-position can systematically tune the redox potentials of the photocatalyst.

Steric Hindrance: The steric bulk of the substituent plays a crucial role in stabilizing the charge-separated state, thereby extending its lifetime and enhancing its utility in bimolecular reactions.

Quantum Yields: The interaction between the donor and acceptor moieties within the molecule significantly affects the quantum yield of the formation of the catalytically active triplet electron-transfer state. nih.gov

The table below summarizes and compares the photophysical properties of 10-methylacridinium perchlorate (B79767) and some of its novel analogues.

| Compound Name | Excited State | Reduction Potential (V vs. SCE) | Oxidation Potential (V vs. SCE) | Fluorescence Quantum Yield (ΦF) |

| 9-Mesityl-10-methylacridinium perchlorate | Triplet | +2.06 | -0.55 | 0.04 |

| 9-Phenyl-10-methylacridinium perchlorate | Singlet | +2.30 | -0.96 | 0.70 |

| 9-(4-Chloro-2,6-dimethylphenyl)-10-methylacridinium perchlorate | Triplet | Not Reported | -0.53 | 0.56 |

| 9-(4-Fluoro-2,6-dimethylphenyl)-10-methylacridinium perchlorate | Triplet | Not Reported | -0.53 | 0.65 |

This table is generated based on available research data and is intended for illustrative purposes. Specific values may vary depending on experimental conditions.

Future work in this area will likely focus on creating a broader library of these analogues, employing computational modeling to predict their properties, and tailoring catalysts for highly specialized applications, such as enantioselective synthesis and late-stage functionalization of complex molecules. nih.gov

Integration with Other Catalytic Systems (e.g., Metallaphotocatalysis)

A significant frontier in catalysis is the development of dual or synergistic catalytic systems where a photocatalyst is combined with another catalytic manifold, such as transition metal catalysis or organocatalysis. nih.govresearchgate.net The integration of 10-methylacridinium perchlorate photochemistry with transition metal catalysis, a field known as metallaphotocatalysis, offers a powerful strategy to unlock novel reactivity. nih.gov

In such a system, the excited acridinium (B8443388) salt can engage in a single-electron transfer (SET) event with a transition metal complex, modulating its oxidation state and initiating a distinct catalytic cycle. This synergistic approach enables transformations that are inaccessible to either catalyst alone. For example, the photocatalyst can be used to regenerate the active state of a metal catalyst in a redox-neutral fashion, avoiding the need for stoichiometric chemical oxidants or reductants.

Potential applications and research directions include: